molecular formula C20H26N4O2 B14166766 2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B14166766
M. Wt: 354.4 g/mol
InChI Key: BLYRCLBAMIJMDX-FYJGNVAPSA-N
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Description

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide is a complex organic compound that features a furan ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperazine Derivative: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The furan and piperazine derivatives are then coupled using a suitable linker, such as an acetamide group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may yield tetrahydrofuran derivatives.

Scientific Research Applications

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The furan and piperazine rings allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-(phenylmethyl)piperazin-1-yl]acetamide
  • N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide is unique due to the presence of both a furan ring and a piperazine ring, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C20H26N4O2/c1-16-3-6-18(7-4-16)14-23-9-11-24(12-10-23)15-20(25)22-21-13-19-8-5-17(2)26-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,25)/b21-13+

InChI Key

BLYRCLBAMIJMDX-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N/N=C/C3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN=CC3=CC=C(O3)C

solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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